molecular formula C20H19N5O3 B11991188 N'-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide

N'-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide

Cat. No.: B11991188
M. Wt: 377.4 g/mol
InChI Key: MPFLJBFBFSTYCQ-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N’-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide typically involves a multi-step process. One common synthetic route includes the condensation of 2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carbaldehyde with benzohydrazide under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

N’-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl and pyrimidinyl moieties, using reagents such as alkyl halides or acyl chlorides.

    Condensation: It can participate in further condensation reactions with various aldehydes or ketones to form more complex hydrazone derivatives.

Scientific Research Applications

N’-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby disrupting cellular signaling pathways and exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

N’-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of N’-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide in terms of its specific substituents and their impact on its properties and applications.

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[(E)-(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C20H19N5O3/c26-19(15-6-2-1-3-7-15)23-21-14-16-18(24-10-12-28-13-11-24)22-17-8-4-5-9-25(17)20(16)27/h1-9,14H,10-13H2,(H,23,26)/b21-14+

InChI Key

MPFLJBFBFSTYCQ-KGENOOAVSA-N

Isomeric SMILES

C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=NNC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.